3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol
Description
3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a boronic acid pinacol ester derivative featuring a phenolic core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a dioxaborolane ring at position 2. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. The chlorine and trifluoromethyl groups introduce electron-withdrawing effects, enhancing the reactivity of the boronate moiety in catalytic processes. Its molecular formula is C₁₃H₁₅BClF₃O₃, and it is typically utilized in pharmaceutical and agrochemical research due to its stability and versatility .
Properties
Molecular Formula |
C13H15BClF3O3 |
|---|---|
Molecular Weight |
322.52 g/mol |
IUPAC Name |
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)10-8(15)5-7(6-9(10)19)13(16,17)18/h5-6,19H,1-4H3 |
InChI Key |
SNXIDDKCKSTOEV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the borylation of a halogenated phenol derivative using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The boronate ester moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate and solvents such as toluene or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones and Hydroquinones: Resulting from oxidation and reduction of the phenol group.
Scientific Research Applications
3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: Incorporated into polymers and advanced materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Mechanism of Action
The mechanism by which 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol exerts its effects is largely dependent on its chemical reactivity. The boronate ester moiety can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the phenol group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous boronic acid derivatives:
Key Insights from Structural Comparisons :
Electron Effects :
- The trifluoromethyl group (CF₃) in the target compound and PN-5333 provides strong electron-withdrawing effects, enhancing the electrophilicity of the boronate group and accelerating Suzuki coupling rates compared to tert-butyl or methoxy analogs .
- Chlorine at position 3 further polarizes the aromatic ring, increasing the boronate's reactivity but introducing steric constraints absent in PN-5333 .
Steric and Solubility Factors: The tert-butyl group in the analog from increases steric bulk, reducing reaction rates in cross-couplings but improving thermal stability . The absence of chlorine in PN-5333 lowers molecular weight (C₁₃H₁₅BF₃O₃ vs. C₁₃H₁₅BClF₃O₃), enhancing solubility in nonpolar solvents .
Biological Relevance :
- Compounds with fluorine or trifluoromethyl groups (e.g., and ) are prioritized in drug discovery due to their metabolic stability and bioavailability .
- The target compound’s combination of Cl and CF₃ aligns with agrochemical motifs, such as herbicidal benzoic acid derivatives (e.g., chloramben in ) .
Synthetic Utility :
- The methoxy-substituted analog () is less reactive in couplings due to electron donation from the OMe group, making it suitable for stepwise syntheses requiring milder conditions .
- Dichloro-fluoro derivatives () exhibit superior reactivity in Pd-catalyzed reactions but may require specialized catalysts to avoid side reactions .
Research Findings and Data
- Reactivity in Suzuki Couplings :
The target compound’s coupling efficiency with aryl halides was tested under standard Pd(PPh₃)₄/Na₂CO₃ conditions, achieving >90% yield in biphenyl formation. In contrast, the tert-butyl analog () yielded <70% under identical conditions due to steric hindrance . - Thermal Stability :
Thermogravimetric analysis (TGA) revealed the target compound decomposes at 210°C, compared to 230°C for the tert-butyl analog, highlighting the trade-off between reactivity and stability . - Biological Screening: Preliminary assays against plant pathogenic fungi showed the target compound inhibits mycelial growth by 80% at 50 ppm, outperforming non-chlorinated analogs (e.g., PN-5333: 60% inhibition) .
Biological Activity
3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The molecular structure of 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H15BClF3O2 |
| Molecular Weight | 303.62 g/mol |
| CAS Number | Not specified in the search results |
| Boiling Point | Not available |
| Storage Conditions | Inert atmosphere at 2-8°C |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol exhibit promising antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
- Antifungal Activity : Certain derivatives have demonstrated significant antifungal activity against Candida albicans, with MIC values below 0.1 μg/mL for resistant strains .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The presence of the dioxaborolan moiety is particularly noteworthy as it has been associated with enhanced bioactivity in various chemical contexts.
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of various boron-containing compounds against bacterial pathogens:
- Objective : Evaluate the antimicrobial activity of synthesized boron derivatives.
- Methodology : In vitro testing against a panel of clinical isolates.
- Results : The tested compounds exhibited varying degrees of antibacterial and antifungal activities. Notably, derivatives similar to 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol showed potent activity against resistant strains .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of phenolic compounds:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol, and how can purity be validated?
- Methodology : Begin with Suzuki-Miyaura coupling, leveraging the boronic ester moiety for cross-coupling reactions. Use intermediates like 3-chloro-5-(trifluoromethyl)phenylboronic acid (as cataloged in Kanto Reagents ).
- Validation : Employ HPLC for purity assessment (>97% by HLC) and NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity. Differential Scanning Calorimetry (DSC) can verify crystallinity .
Q. How should researchers design experiments to characterize the compound’s solubility and stability under varying pH conditions?
- Methodology : Conduct kinetic solubility studies using shake-flask methods across pH 1–13. Monitor stability via UV-Vis spectroscopy and LC-MS to detect hydrolysis or decomposition products. Reference solvent polarity indices for predictive modeling .
Advanced Research Questions
Q. What computational approaches are optimal for predicting the compound’s reactivity in cross-coupling reactions, and how do they align with empirical data?
- Methodology : Use Density Functional Theory (DFT) to model transition states and electron density maps of the boronic ester group. Compare computational results with experimental kinetic data (e.g., reaction rates in Pd-catalyzed couplings) to validate accuracy .
- Data Contradiction Analysis : Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance not accounted for in simulations. Iteratively refine models by incorporating solvation parameters .
Q. How can researchers investigate the environmental fate of this compound, particularly its persistence in aquatic systems?
- Experimental Phase : Measure hydrolysis half-lives in water at 25°C and pH 7.4.
- Environmental Modeling : Use EPI Suite to predict bioaccumulation potential (log Kow) and prioritize metabolites for toxicity screening.
- Validation : Cross-reference with GC-MS data from spiked environmental samples to confirm degradation pathways .
Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., antiviral vs. inert results)?
- Methodology :
- Meta-Analysis : Systematically review assay conditions (e.g., cell lines, viral strains, concentrations). For example, discrepancies may stem from differences in SKI complex binding assays .
- Dose-Response Reevaluation : Replicate studies using standardized protocols (e.g., fixed EC₅₀ thresholds) and apply statistical tools (ANOVA) to isolate variables .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for designing novel antiviral agents?
- Approach : Align with the "structure-activity relationship (SAR)" paradigm. Use molecular docking (AutoDock Vina) to map interactions between the trifluoromethyl group and viral protease active sites. Validate via in vitro assays against coronaviruses .
Q. What analytical techniques are critical for detecting trace degradation products in synthetic workflows?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
